molecular formula C10H11N3O B15205856 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one

3-Amino-1-benzyl-1H-pyrazol-5(4H)-one

Cat. No.: B15205856
M. Wt: 189.21 g/mol
InChI Key: KSGIMYMMQVQOBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-benzyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with an amino group at the 3-position and a benzyl group at the 1-position. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one typically involves the reaction of benzylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Continuous flow reactors: to maintain consistent reaction conditions

    Automated systems: for precise control of temperature, pressure, and reactant addition

    Purification techniques: such as crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazolone derivatives

    Reduction: Reduction of the amino group to form amine derivatives

    Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or pyrazolone ring

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, alkylating agents

Major Products

    Oxidation products: Pyrazolone derivatives with altered oxidation states

    Reduction products: Amino derivatives with reduced functional groups

    Substitution products: Various substituted pyrazolones depending on the reagents used

Scientific Research Applications

3-Amino-1-benzyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets:

    Enzyme inhibition: Binds to active sites of enzymes, inhibiting their activity

    Receptor binding: Interacts with cellular receptors, modulating signal transduction pathways

    Pathways involved: May affect pathways related to inflammation, pain, and cellular metabolism

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-phenyl-1H-pyrazol-5(4H)-one
  • 3-Amino-1-methyl-1H-pyrazol-5(4H)-one
  • 3-Amino-1-ethyl-1H-pyrazol-5(4H)-one

Uniqueness

3-Amino-1-benzyl-1H-pyrazol-5(4H)-one is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different pharmacokinetics, binding affinities, and biological activities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

5-amino-2-benzyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H11N3O/c11-9-6-10(14)13(12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12)

InChI Key

KSGIMYMMQVQOBZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)CC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.